molecular formula C14H15NO2 B3167290 4-(2-Methoxy-benzyloxy)-phenylamine CAS No. 919007-90-2

4-(2-Methoxy-benzyloxy)-phenylamine

Cat. No.: B3167290
CAS No.: 919007-90-2
M. Wt: 229.27 g/mol
InChI Key: VSEFRFWWZQQLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-benzyloxy)-phenylamine is an organic compound that features a phenylamine core substituted with a 2-methoxy-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-aminophenol.

    Protection of Amino Group: The amino group is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Etherification: The protected 4-aminophenol is then subjected to etherification with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-benzyloxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(2-Methoxy-benzyloxy)-phenylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals.

    Materials Science: The compound is utilized in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-benzyloxy)-phenylamine
  • 4-(2-Methyl-benzyloxy)-phenylamine
  • 4-(2-Ethoxy-benzyloxy)-phenylamine

Uniqueness

4-(2-Methoxy-benzyloxy)-phenylamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, which may have different substituents such as hydroxy, methyl, or ethoxy groups.

Biological Activity

4-(2-Methoxy-benzyloxy)-phenylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of cancer research and enzyme inhibition. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17NO3
  • Molecular Weight : 273.30 g/mol
  • Structure : The compound features a phenylamine backbone with a methoxy and benzyloxy substituent, which may influence its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating mitochondrial pathways. Its structural features may enhance its ability to interact with cellular targets involved in cancer progression .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
MAO InhibitionExhibits inhibitory effects on MAO-A and MAO-B, potentially enhancing mood.
Anticancer PropertiesInduces apoptosis in A549 lung cancer cells; potential for further development.
Antimicrobial EffectsInvestigated for antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study demonstrated that this compound has a significant inhibitory effect on MAO-B with an IC50 value indicating potent activity compared to standard inhibitors like pargyline . This suggests potential applications in treating depression and neurodegenerative diseases.
  • Anticancer Studies :
    • In vitro studies on human non-small cell lung cancer (A549) cells showed that this compound could induce apoptosis through caspase-dependent pathways, with IC50 values indicating higher potency than established chemotherapeutics like 5-fluorouracil . These findings position it as a candidate for further development in cancer therapeutics.
  • Antimicrobial Activity :
    • Research into the antimicrobial properties of this compound revealed effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEFRFWWZQQLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-benzyloxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-benzyloxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxy-benzyloxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxy-benzyloxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxy-benzyloxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxy-benzyloxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.